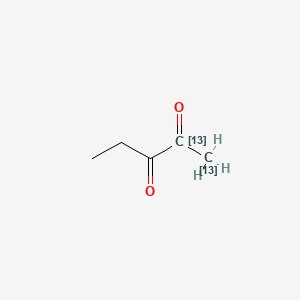
2,3-Pentanedione-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Pentanedione-13C2 is a stable isotope-labeled compound, specifically a diketone, with the chemical formula C5H8O2. It is also known as acetylpropionyl. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed studies in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Pentanedione can be synthesized through the condensation of bio-derived lactic acid over polymorphic zirconium dioxide. This method exhibits high selectivity, activity, and stability, achieving 99.7% conversion and 95.5% selectivity at 325°C .
Industrial Production Methods: Industrial production of 2,3-pentanedione involves a multi-step chemical synthesis or extraction from milk waste. The green route involves vapor-phase condensation of crude lactic acid over polymorphic zirconium dioxide, which is a more sustainable method .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Pentanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various catalysts and reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions vary widely and can include alcohols, acids, and substituted diketones .
Wissenschaftliche Forschungsanwendungen
2,3-Pentanedione-13C2 is used in a variety of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of novel bisphenols and other complex molecules.
Biology: It is used in studies involving metabolic pathways and enzyme reactions due to its isotopic labeling.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Wirkmechanismus
The mechanism of action of 2,3-pentanedione-13C2 involves its interaction with various molecular targets and pathways. As a diketone, it can participate in various chemical reactions, including condensation and polymerization. Its isotopic labeling allows for detailed tracking and analysis of these reactions in different systems .
Vergleich Mit ähnlichen Verbindungen
Diacetyl: Another diketone with similar properties but different applications.
Acetoin: A related compound with similar chemical structure but different reactivity and uses.
Uniqueness: 2,3-Pentanedione-13C2 is unique due to its isotopic labeling, which allows for detailed studies in various fields. Its green synthesis route and high selectivity make it a valuable compound for sustainable chemistry .
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
102.10 g/mol |
IUPAC-Name |
(1,2-13C2)pentane-2,3-dione |
InChI |
InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i2+1,4+1 |
InChI-Schlüssel |
TZMFJUDUGYTVRY-NDLBAUGKSA-N |
Isomerische SMILES |
CCC(=O)[13C](=O)[13CH3] |
Kanonische SMILES |
CCC(=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


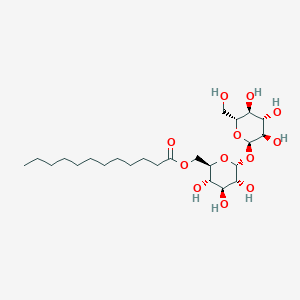
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
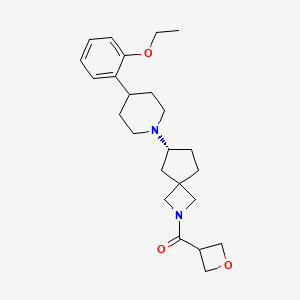
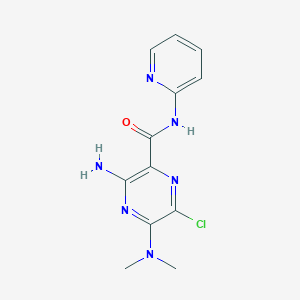
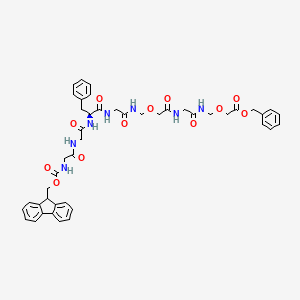

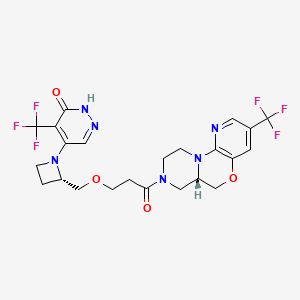
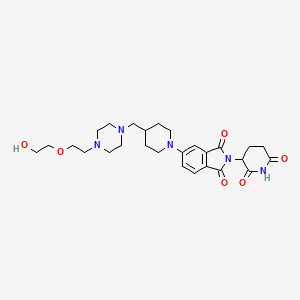
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
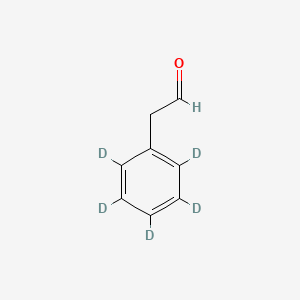
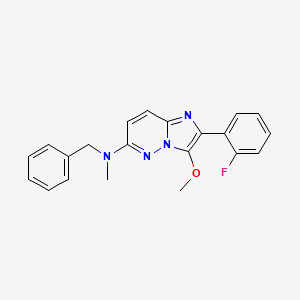
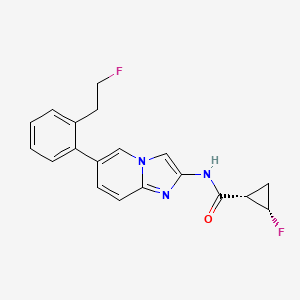

![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
